molecular formula C11H17BrO2 B14325507 11-Bromoundec-9-ynoic acid CAS No. 106031-47-4

11-Bromoundec-9-ynoic acid

Cat. No.: B14325507
CAS No.: 106031-47-4
M. Wt: 261.15 g/mol
InChI Key: VUNWTFTZPCALLT-UHFFFAOYSA-N
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Description

11-Bromoundec-9-ynoic acid is an organic compound with the molecular formula C11H17BrO2. It is characterized by the presence of a bromine atom attached to an undecynoic acid chain. This compound is notable for its unique structure, which includes both a bromine atom and a triple bond, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundec-9-ynoic acid typically involves the bromination of undecynoic acid. One common method includes the reaction of undecynoic acid with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundec-9-ynoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The triple bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used for oxidation, often in the presence of a co-solvent like acetone.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for reduction, with hydrogen gas as the reducing agent.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.

    Oxidation Reactions: Products include epoxides and diols.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

11-Bromoundec-9-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Bromoundec-9-ynoic acid involves its interaction with various molecular targets. The bromine atom and the triple bond confer unique reactivity, allowing the compound to participate in a range of chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological activity.

Comparison with Similar Compounds

    9-Undecynoic acid: Similar in structure but lacks the bromine atom.

    11-Bromoundecanoic acid: Similar but lacks the triple bond.

    10-Undecenoic acid: Contains a double bond instead of a triple bond.

Uniqueness: 11-Bromoundec-9-ynoic acid is unique due to the presence of both a bromine atom and a triple bond. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

11-bromoundec-9-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-5,7,9-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWTFTZPCALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC#CCBr)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552467
Record name 11-Bromoundec-9-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106031-47-4
Record name 11-Bromoundec-9-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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